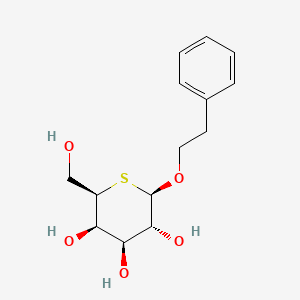

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol

Descripción

(2R,3R,4S,5R,6R)-2-(Hydroxymethyl)-6-phenethoxytetrahydro-2H-thiopyran-3,4,5-triol is a thiopyran-derived glycoside characterized by a sulfur-containing tetrahydropyran ring substituted with a hydroxymethyl group at position 2 and a phenethoxy group at position 4. The stereochemistry (2R,3R,4S,5R,6R) is critical for its molecular interactions, particularly in biological systems.

The compound’s structural uniqueness lies in its sulfur atom replacing the oxygen in the pyran ring, which enhances metabolic stability compared to oxygen-containing analogs. This modification is significant in drug design, as thio-sugars often exhibit improved binding affinity to target proteins, such as bacterial lectins or enzymes involved in carbohydrate metabolism .

Propiedades

Fórmula molecular |

C14H20O5S |

|---|---|

Peso molecular |

300.37 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-phenylethoxy)thiane-3,4,5-triol |

InChI |

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(20-10)19-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14-/m1/s1 |

Clave InChI |

RXWGJLGIKBAPBK-MBJXGIAVSA-N |

SMILES isomérico |

C1=CC=C(C=C1)CCO[C@H]2[C@@H]([C@H]([C@H]([C@H](S2)CO)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)CCOC2C(C(C(C(S2)CO)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl-beta-D-thiogalactoside typically involves the reaction of phenylethyl alcohol with thiogalactose under specific conditions. The compound can be recrystallized from water and dried in air to obtain a hydrated form, which can then be further dried over phosphorus pentoxide to achieve the anhydrous form .

Industrial Production Methods

Análisis De Reacciones Químicas

Types of Reactions

2-Phenylethyl-beta-D-thiogalactoside primarily undergoes substitution reactions due to the presence of the thiogalactoside group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving 2-Phenylethyl-beta-D-thiogalactoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like methanol or dimethyl sulfoxide (DMSO) at controlled temperatures .

Major Products Formed

The major products formed from the reactions of 2-Phenylethyl-beta-D-thiogalactoside depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

2-Phenylethyl-beta-D-thiogalactoside has a wide range of applications in scientific research:

Mecanismo De Acción

The primary mechanism of action of 2-Phenylethyl-beta-D-thiogalactoside involves its inhibition of the enzyme beta-galactosidase. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This results in a decrease in enzymatic activity, which can be measured and analyzed in various biochemical assays .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Thiopyran/Pyran Derivatives

Key Differences and Implications

Thiopyran vs. Pyran Rings: The target compound’s thiopyran ring confers greater resistance to enzymatic hydrolysis compared to oxygen-based pyran derivatives like 8h and 14i . This stability is advantageous in prolonged therapeutic action. Sulfur’s larger atomic radius may alter binding pocket interactions. For example, 8h achieves nanomolar IC50 values against FimH due to optimal pyran-oxygen hydrogen bonding, whereas the target’s sulfur atom may require structural optimization for similar efficacy .

Fluorinated analogs (e.g., ) exhibit enhanced bioavailability due to fluorine’s electronegativity, a feature absent in the target compound .

Synthetic Complexity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.